molecular formula CH7N3O4S B1214475 guanidine;sulfuric acid CAS No. 646-34-4

guanidine;sulfuric acid

Cat. No.: B1214475
CAS No.: 646-34-4
M. Wt: 157.15 g/mol
InChI Key: ZZTURJAZCMUWEP-UHFFFAOYSA-N
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Description

Guanidine; sulfuric acid is a compound formed by the combination of guanidine and sulfuric acid. Guanidine is a strong organic base with the chemical formula CH₅N₃, and it is known for its high basicity and ability to form hydrogen bonds. Sulfuric acid, with the chemical formula H₂SO₄, is a highly corrosive strong mineral acid. The combination of these two compounds results in a salt that has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Guanidine can undergo oxidation reactions, often resulting in the formation of urea derivatives.

    Reduction: Guanidine can be reduced to form amines.

    Substitution: Guanidine can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents for guanidine include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be used to reduce guanidine.

    Substitution Reactions: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation Products: Urea derivatives.

    Reduction Products: Amines.

    Substitution Products: Alkylated or acylated guanidine derivatives.

Scientific Research Applications

Guanidine; sulfuric acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Guanidine; sulfuric acid can be compared with other guanidine-based compounds:

Guanidine; sulfuric acid is unique due to its combination of strong basicity from guanidine and the acidic properties of sulfuric acid, making it a versatile compound in various applications.

Properties

CAS No.

646-34-4

Molecular Formula

CH7N3O4S

Molecular Weight

157.15 g/mol

IUPAC Name

guanidine;sulfuric acid

InChI

InChI=1S/CH5N3.H2O4S/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H2,1,2,3,4)

InChI Key

ZZTURJAZCMUWEP-UHFFFAOYSA-N

SMILES

C(=N)(N)N.OS(=O)(=O)O

Canonical SMILES

C(=N)(N)N.OS(=O)(=O)O

594-14-9
646-34-4

Related CAS

113-00-8 (Parent)

Synonyms

Chloride, Guanidinium
Chloride, Guanidium
Guanidine
Guanidine Hydrochloride
Guanidine Monohydrate
Guanidine Monohydrobromide
Guanidine Monohydrochloride
Guanidine Monohydroiodine
Guanidine Nitrate
Guanidine Phosphate
Guanidine Sulfate
Guanidine Sulfate (1:1)
Guanidine Sulfate (2:1)
Guanidine Sulfite (1:1)
Guanidinium
Guanidinium Chloride
Guanidium Chloride
Hydrochloride, Guanidine
Monohydrate, Guanidine
Monohydrobromide, Guanidine
Monohydrochloride, Guanidine
Monohydroiodine, Guanidine
Nitrate, Guanidine
Phosphate, Guanidine
Sulfate, Guanidine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-methyl-5-((2-aminoethyl)thiomethyl)imidazole (19.0 g.) and S-methylisothiourea sulphate (15.1 g.) in water (100 ml.) was heated under reflux for 3 hours. Concentration, acidification with sulphuric acid and dilution with ethanol afforded 2-[(4-methyl-5-imidazolyl)methylthio)ethyl]guanidine sulphate (13.0 g.) m.p. 230°-235° (from aqueous methanol).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-chloro-2-((2-aminoethyl)thiomethyl) pyridine (22.4 g) and S-methylisothiourea sulphate (15.1 g) in water (100 ml) was heated under reflux for 3 hours. Concentration, acidification with sulphuric acid and dilution with ethanol afforded 2-[3-chloro-2-pyridyl)methylthio)ethyl]guanidine sulphate.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 7-(1-aminobutyl)camptothecin (2.10 g, 5 mmol) in 10 ml of water was added S-methylisothiourea hemisulfate (0.7 g, 2.5 mmol) at room temperature. The mixture was heated at 50° C. for 5 hr under nitrogen. The gases developed during the reaction were passed through two flasks, each containing an ethanolic solution of KOH for trapping the CH3SH by-product. The mixture was then concentrated and 50 ml of acetone was added. The precipitate was filtered and recrystallized from water to give 2.60 g (93%) of guanidine sulfate. Colorless solid, MP 292-293° C.(dec.). IR (KBr): 2400-2620, 1775, 1650 cm−1. 1H NMR (D2O) δ 7.58 (1H, d, J 8.7 Hz), 7.46-7.35 (3H, m), 7.17 (1H, m), 5.17 (1H, d, J 16.5 Hz), 4.55 (1H, d), 2.98 (2H, m), 2.92-2.80 (4H, m), 1.82-1.47 (6H, m), 0.83 (1H, t, J 7.3 Hz). C25H29 N5O8S (559.6). Ms m/z: 559 (M+). Anal. Calcd for C25H29 N5O8S (559.6): C, 53.66: H, 5.22: N, 12.51. Found: C, 53.56; H, 5.41; N, 12.34.
[Compound]
Name
7-(1-aminobutyl)camptothecin
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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